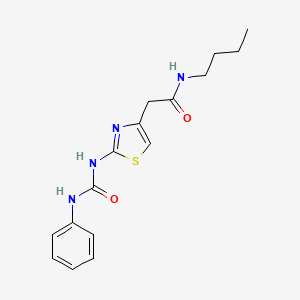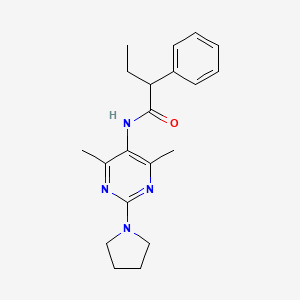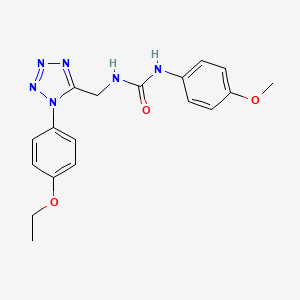![molecular formula C7H6N4O2 B2530530 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1715119-46-2](/img/structure/B2530530.png)
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acylation and Synthesis of Derivatives
The compound 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives can be synthesized through various chemical reactions. One such method involves the acylation of heteroaromatic amines, leading to the formation of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. This process involves cyanoacetylation reactions of amines and subsequent cyclization of the formed cyanoacetamides. Microwave irradiation conditions and the use of zeolites as catalysts are integral to these synthesis processes (Ibrahim et al., 2011).
Transformation and Reduction
Another study explored the transformation of specific pyridine derivatives, which unexpectedly yielded 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide. This compound, upon reduction with iron in acetic acid, produced 4-amino-1,2,3-triazolo[4,5-c]pyridine (Yutilov & Smolyar, 2004).
Biological Activities and Applications
Antibacterial Agents
The oxidation of certain pyridyl and quinylhydrazones yielded derivatives of 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[4,3-a]quinolines, which showcased significant antibacterial activity. One compound, in particular, demonstrated higher antibacterial activity than some commercial antibiotics against Salmonella typhi, indicating its potential as a robust antibacterial agent (Sadana et al., 2003).
Density Functional Theory (DFT) Study and Molecular Structure
DFT studies have been utilized to understand the regioselectivity of ring closure in certain triazolo[4,3-a]pyridine derivatives. These studies help in accurately predicting chemical shift values and aiding in the assignment of the final structure, which is crucial for developing novel compounds with specific characteristics (Mozafari et al., 2016).
Neuroblastoma Differentiation Activity
Certain synthesized triazoles demonstrated promising anticancer activity by inducing differentiation in neuroblastoma cancer cells. This finding is significant due to the urgent need for novel differentiation agents for neuroblastoma therapy, showcasing the potential therapeutic applications of these compounds (Aksenov et al., 2020).
Structural Analysis and Synthon Formation
Vibrational Dynamics and Molecular Structure
Research involving density functional theory (DFT) has been conducted to determine the molecular structure, vibrational energy levels, and potential energy distribution of certain triazolo[4,5-b]pyridine derivatives. The role of hydrogen bond formation in the stabilization of the structure of these compounds was discussed, with the substitution place of the methyl group at the pyridine ring influencing the proton position of the NH group at the triazole unit (Lorenc et al., 2007).
Supramolecular Synthon Formation
The unique electronic and intermolecular interactional characteristics of certain substituents in triazolopyridine derivatives exert distinct influences on their crystal structures. This leads to the formation of diverse supramolecular synthons, which are critical for understanding the pharmaceutical development and application in crystal engineering of these compounds (Chai et al., 2019).
Direcciones Futuras
The future directions for the study of 1,2,4-triazolo[4,3-a]pyridine derivatives could involve further exploration of their potential biological activities and the development of new synthetic methodologies . This could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects.
Biochemical Pathways
Related 1,2,4-triazolo derivatives have been shown to impact a variety of biochemical pathways due to their broad pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related 1,2,4-triazolo derivatives .
Result of Action
Related compounds have shown moderate to potent anti-proliferative activities against a panel of cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZRSFAUCUKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2530458.png)
![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)
![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)
